2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The amide nitrogen is linked to a 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl group, introducing a pyrazine-pyrazole hybrid heterocyclic system.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-12-2-3-14(18)13(10-12)17(24)21-7-9-23-8-4-15(22-23)16-11-19-5-6-20-16/h2-6,8,10-11H,7,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCAQFVEVTWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the pyrazole-pyrazine moiety. Common synthetic routes may involve:
Formation of the Benzamide Core: This step often involves the reaction of 2-bromo-5-methoxybenzoic acid with an amine to form the benzamide.
Introduction of the Pyrazole-Pyrazine Moiety:
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as catalytic processes and continuous flow synthesis.
Chemical Reactions Analysis
2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole and pyrazine rings can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole-pyrazine moiety can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the benzamide backbone but differ in substituents and heterocyclic moieties:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The trifluoromethyl group in ’s compound significantly increases logP compared to the target compound’s methoxy group, suggesting differences in membrane permeability .
- Solubility : The sulfonamide group in ’s analogue improves aqueous solubility relative to the target compound’s benzamide core .
- Metabolic Stability : The pyrazine moiety in the target compound may resist oxidative metabolism better than the methylpyrazole group in ’s analogue, which is prone to demethylation .
Biological Activity
The compound 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has shown promising results in inhibiting various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Cell cycle arrest |
These values suggest that the compound is particularly effective against breast cancer (MCF7), with lower IC50 values indicating higher potency.
The mechanisms by which this compound exerts its anticancer effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest, preventing cancer cells from proliferating.
- Inhibition of Key Kinases : Similar compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle progression and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the bromine atom at the 2-position and the methoxy group at the 5-position on the benzamide moiety appears to enhance binding affinity and biological activity.
Table 2: Structure-Activity Relationships for Pyrazole Derivatives
| Compound Structure | Activity Level | Notes |
|---|---|---|
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | High | Increased potency with para-substituents |
| 2-Bromo derivative | Moderate to High | Enhanced activity due to halogen effects |
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives against various cancer cell lines, reporting significant cytotoxicity with IC50 values as low as 0.08 µM in certain derivatives.
- Mechanistic Insights : Another study focused on the mechanistic pathways involved in apoptosis induction by pyrazole compounds, confirming their role in disrupting mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
